HADA

Descripción

BenchChem offers high-quality HADA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HADA including the price, delivery time, and more detailed information at info@benchchem.com.

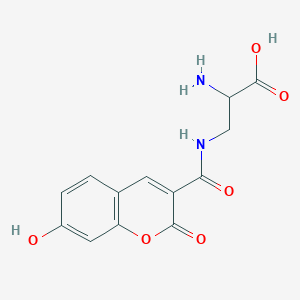

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHGZENYYVZNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

HADA: A Technical Guide to Peptidoglycan Labeling

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine (HADA) is a blue fluorescent D-amino acid (FDAA) that has emerged as a powerful tool for in situ labeling of peptidoglycan (PG) in live bacteria.[1][2][3][4] Its ability to be incorporated into the bacterial cell wall during synthesis, without affecting cell growth or viability, makes it an invaluable probe for studying bacterial cell division, growth, and the effects of antibiotics.[1][2][3][4] This technical guide provides a comprehensive overview of HADA, its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

HADA, also known as HCC-amino-D-alanine hydrochloride, is a synthetic molecule combining a 7-hydroxycoumarin fluorophore with the D-amino acid alanine.[3] This structure allows it to be recognized by the enzymes responsible for peptidoglycan synthesis and incorporated directly into the cell wall.

Mechanism of Peptidoglycan Labeling

The bacterial cell wall is a dynamic structure composed of long glycan chains cross-linked by short peptides, forming a mesh-like layer called peptidoglycan. The synthesis and remodeling of this layer are crucial for bacterial survival and are mediated by a group of enzymes known as penicillin-binding proteins (PBPs), which include DD-transpeptidases, and in some bacteria, LD-transpeptidases.

HADA labels peptidoglycan by acting as a substrate for these transpeptidases in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria). The labeling mechanism does not involve the cytoplasmic steps of peptidoglycan precursor synthesis. Instead, HADA is directly incorporated into the existing peptidoglycan sacculus by the transpeptidases.

The process can be summarized in two main pathways:

-

DD-Transpeptidase Pathway: DD-transpeptidases (a class of PBPs) catalyze the formation of peptide cross-links between adjacent glycan strands. These enzymes recognize the D-alanine-D-alanine motif at the terminus of the pentapeptide side chains of nascent peptidoglycan. HADA, mimicking D-alanine, is incorporated by these enzymes in place of a natural D-alanine residue.

-

LD-Transpeptidase Pathway: In bacteria that possess them, LD-transpeptidases provide an alternative cross-linking mechanism. These enzymes are also capable of incorporating HADA into the peptidoglycan structure.

The incorporation of HADA is covalent, resulting in stable and specific labeling of the sites of active peptidoglycan synthesis.[5] Short labeling pulses with HADA can therefore be used to visualize the precise locations of cell wall growth.

Signaling Pathway and Labeling Mechanism

The following diagram illustrates the final steps of peptidoglycan synthesis and the incorporation of HADA.

Quantitative Data

The efficiency of HADA labeling can be influenced by the bacterial species, growth conditions, and the specific protocol used. The following tables summarize key quantitative parameters for HADA.

Table 1: Spectroscopic Properties of HADA

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~405 nm | [1][3][4][6] |

| Emission Wavelength (λem) | ~450 nm | [1][3][4][6] |

| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | [6] |

Table 2: Signal-to-Noise Ratio (SNR) of HADA Labeling

| Bacterial Species | HADA Concentration | Labeling Time | Signal-to-Noise Ratio (SNR) | Reference |

| Escherichia coli | 500 µM | Several generations | 6.3 | [2] |

| Bacillus subtilis | 500 µM | 20 minutes | 2.69 | [2] |

Table 3: Recommended Labeling Conditions for Various Bacterial Species

| Bacterial Species | HADA Concentration | Incubation Time | Temperature | Reference |

| Escherichia coli | 250 µM | 30 minutes | 37°C | [1] |

| Bacillus subtilis | 500 µM | 20 minutes | 37°C | [2] |

| Staphylococcus aureus | 250 µM | 30 minutes | 37°C | [7] |

| Mycobacterium smegmatis | Varies | Varies | 37°C | [6] |

Experimental Protocols

The following are detailed protocols for labeling bacteria with HADA. It is recommended to optimize these protocols for specific strains and experimental conditions.

Protocol 1: Optimized HADA Labeling of E. coli[1]

Materials:

-

HADA stock solution (50 mM in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Luria-Bertani (LB) or Tryptic Soy Broth (TSB) medium

-

10x Sodium citrate buffer (pH 2.25)

-

1x Sodium citrate buffer (pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Cell Preparation: Dilute the overnight bacterial culture to an optical density at 578 nm (OD₅₇₈) of 0.1 in 500 µL of pre-warmed growth medium in a sterile microcentrifuge tube.

-

Labeling: Add 2.5 µL of the 50 mM HADA stock solution to the cell suspension to achieve a final concentration of 250 µM.

-

Incubation: Incubate the tube with shaking for 30 minutes at 37°C.

-

Stopping the Reaction: Add 50 µL of 10x sodium citrate buffer (pH 2.25) to the cell culture to stop cell growth and label incorporation.

-

Washing:

-

Centrifuge the cells for 2 minutes at 16,200 x g at 4°C.

-

Carefully remove the supernatant and resuspend the cell pellet in 1.5 mL of ice-cold 1x sodium citrate buffer (pH 3.0).

-

Centrifuge again under the same conditions.

-

Resuspend the pellet in 1.5 mL of ice-cold 1x PBS (pH 7.4).

-

Repeat the PBS wash one more time.

-

-

Imaging: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide with an agarose pad for imaging.

Protocol 2: General HADA Labeling of S. aureus[7]

Materials:

-

HADA stock solution (concentration as required)

-

Bacterial culture in logarithmic growth phase

-

Growth medium (e.g., TSB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Cell Preparation: Grow S. aureus to the desired growth phase.

-

Labeling: Add HADA to the culture at a final concentration of 250 µM.

-

Incubation: Incubate the culture for 30 minutes at 37°C with shaking.

-

Washing:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with PBS to remove unbound dye.

-

-

Imaging: Resuspend the final cell pellet in PBS for fluorescence microscopy.

Experimental Workflow

The following diagram outlines the general workflow for a HADA labeling experiment, from sample preparation to image acquisition.

Conclusion

HADA is a versatile and robust fluorescent probe for labeling peptidoglycan in a wide range of bacterial species. Its mechanism of incorporation via periplasmic transpeptidases allows for the specific visualization of active cell wall synthesis. The detailed protocols and quantitative data provided in this guide will enable researchers to effectively utilize HADA in their studies of bacterial physiology, cell division, and in the development of novel antimicrobial agents. As with any fluorescent probe, optimization of labeling conditions is crucial for achieving high-quality, reproducible results.

References

- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HADA | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]

- 4. HADA | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 5. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]

- 6. HADA | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

HADA Fluorescent D-Amino Acid: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of bacterial cell wall synthesis is a cornerstone of research in microbiology and the development of novel antimicrobial agents. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in-situ, real-time labeling of peptidoglycan (PG) synthesis in live bacteria. Among these, 7-hydroxycoumarincarbonylamino-D-alanine (HADA) has gained prominence due to its favorable spectral properties and efficient incorporation into the PG of a wide range of bacterial species. This technical guide provides an in-depth exploration of the core mechanism of action of HADA, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

HADA is a synthetic molecule that mimics D-alanine, a key component of the peptide side chains that cross-link the glycan strands of bacterial peptidoglycan. The fundamental principle behind HADA's utility lies in its recognition and utilization by the bacterial cell wall synthesis machinery. Specifically, HADA is incorporated into the PG sacculus by the action of transpeptidases.

There are two primary classes of transpeptidases responsible for this incorporation:

-

DD-transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes are the primary drivers of PG cross-linking in most bacteria. They recognize the D-Ala-D-Ala moiety of the pentapeptide stem of lipid II precursors and catalyze the formation of a peptide bond with a neighboring peptide chain, releasing the terminal D-alanine. HADA acts as an alternative nucleophile (acyl acceptor) in this reaction, leading to its covalent attachment to the PG.

-

LD-transpeptidases (LDTs): Present in some bacteria, including mycobacteria, these enzymes form 3-3 cross-links in the PG, differing from the canonical 4-3 cross-links formed by PBPs. LDTs also recognize and incorporate HADA into the growing peptidoglycan network.

This enzymatic incorporation ensures that HADA localization directly reflects the sites of active PG synthesis, providing a dynamic and specific readout of bacterial growth and cell division.[1][2]

Quantitative Data

The photophysical properties of HADA are critical for its application in fluorescence microscopy. The following table summarizes key quantitative data for HADA.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~405 nm | [3] |

| Emission Wavelength (λem) | ~450 nm | [3] |

| Molar Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.25 - 0.32* | [1][2] |

*Quantum yield values are for 7-hydroxycoumarin derivatives and serve as an estimate for HADA.

Experimental Protocols

The following are generalized protocols for labeling bacteria with HADA. Optimal conditions may vary depending on the bacterial species, growth rate, and experimental goals.

HADA Labeling of Gram-Negative Bacteria (e.g., Escherichia coli)

Materials:

-

HADA stock solution (10 mM in DMSO)

-

Bacterial culture in exponential growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Grow E. coli to mid-log phase (OD600 ≈ 0.4-0.6) in appropriate growth medium.

-

Add HADA to the culture to a final concentration of 0.5-1 mM.

-

Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a desired period.

-

Pulse labeling: For visualizing active synthesis sites, a short incubation of 1-5 minutes is recommended.

-

Continuous labeling: For labeling the entire cell wall, incubate for one to several generations.

-

-

To stop the labeling, pellet the cells by centrifugation (e.g., 5,000 x g for 2 minutes).

-

Wash the cell pellet twice with 1 mL of ice-cold PBS (pH 7.4) to remove unincorporated HADA.

-

Resuspend the final pellet in a small volume of PBS.

-

Mount the cells on a microscope slide with an agarose pad and visualize using a fluorescence microscope.

HADA Labeling of Gram-Positive Bacteria (e.g., Bacillus subtilis)

The protocol for Gram-positive bacteria is similar to that for Gram-negative bacteria, with the primary difference often being the optimal HADA concentration and incubation time. Due to the thicker peptidoglycan layer, longer incubation times or higher concentrations may be necessary to achieve sufficient labeling.

Procedure:

-

Follow steps 1 and 2 as for Gram-negative bacteria. A starting HADA concentration of 0.25-0.5 mM is recommended.

-

Incubation times can range from 2 minutes for pulse labeling to longer periods for continuous labeling.

-

Follow steps 4-7 as for Gram-negative bacteria.

Troubleshooting Common Issues:

-

Low Signal:

-

Increase HADA concentration.

-

Increase incubation time.

-

Ensure the use of a DAPI filter set or a filter set appropriate for the excitation and emission spectra of HADA.

-

Check the pH of the imaging buffer; HADA fluorescence is pH-sensitive and optimal at pH > 7.0.

-

-

High Background:

-

Ensure thorough washing steps to remove all unincorporated HADA.

-

Image cells on an agarose pad to reduce background fluorescence from the medium.

-

-

No Labeling:

-

Confirm that the bacterial species has a peptidoglycan cell wall.

-

Ensure that the cells are actively growing and synthesizing new peptidoglycan.

-

For some species, permeability of the outer membrane (in Gram-negatives) or the cell wall may be a limiting factor.

-

Visualizations

Signaling Pathway of HADA Incorporation

Caption: Mechanism of HADA incorporation into peptidoglycan.

Experimental Workflow for HADA Labeling

Caption: A typical experimental workflow for HADA labeling of bacteria.

Logical Relationship of HADA and Peptidoglycan Synthesis

Caption: Logical flow of HADA utilization to visualize peptidoglycan synthesis.

Applications in Drug Development

The ability to visualize bacterial cell wall synthesis has significant implications for drug development. HADA and other FDAAs can be employed in various stages of the drug discovery pipeline:

-

Target Validation: Confirming that a novel compound inhibits peptidoglycan synthesis by observing a reduction or alteration in HADA labeling.

-

High-Throughput Screening: Developing fluorescence-based assays to screen large compound libraries for inhibitors of cell wall synthesis.

-

Mechanism of Action Studies: Elucidating the specific effects of an antibiotic on cell wall morphology and the localization of peptidoglycan synthesis. For example, some antibiotics may cause bulging at the septum, which can be visualized with HADA.

-

Assessing Drug Efficacy: Monitoring the real-time effects of antibiotics on bacterial growth and cell division in different environments, such as biofilms.

Conclusion

HADA is a versatile and powerful tool for the study of bacterial cell wall biology. Its mechanism of action, which relies on the native enzymatic machinery of the bacterium, provides a specific and dynamic readout of peptidoglycan synthesis. By understanding the core principles of HADA labeling and optimizing experimental protocols, researchers and drug development professionals can gain valuable insights into bacterial physiology and effectively screen for new antimicrobial compounds. The continued development and application of FDAAs like HADA will undoubtedly play a crucial role in the fight against antibiotic resistance.

References

The Principle of Fluorescent D-Amino Acid Labeling in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorescent D-amino acids (FDAAs) have emerged as indispensable tools for the real-time, in situ visualization of bacterial cell wall synthesis and remodeling. These probes are metabolically incorporated into peptidoglycan, the essential structural component of the bacterial cell wall, by the very enzymes that are often the targets of antibiotics. This direct and covalent labeling provides an unparalleled window into fundamental bacterial processes such as growth, division, and morphogenesis, as well as the bacterial response to antimicrobial agents. This technical guide delves into the core principles of FDAA labeling, providing a comprehensive overview of the underlying mechanisms, a survey of available probes, detailed experimental protocols, and a discussion of key applications in research and drug development.

Core Principle: Metabolic Incorporation into Peptidoglycan

The fundamental principle of FDAA labeling lies in the promiscuity of bacterial transpeptidases, the enzymes responsible for cross-linking the peptide side chains of peptidoglycan strands.[1][2] These enzymes, which include both D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases, recognize the D-amino acid core of the FDAA and incorporate it into the bacterial cell wall.[2][3] This process is a covalent linkage, resulting in stable and specific labeling of sites of active peptidoglycan synthesis.[4]

The incorporation of FDAAs is primarily an extracytoplasmic process, meaning it occurs on the outer surface of the cytoplasmic membrane.[3] This allows FDAAs to report on the localized activity of transpeptidases, providing a direct readout of where new cell wall material is being inserted and remodeled.[3][4] This is a key distinction from other labeling methods and provides high spatiotemporal resolution of bacterial growth dynamics.[5]

A Palette of Probes: Quantitative Properties of Common FDAAs

A diverse array of FDAAs have been synthesized, offering a wide range of spectral properties suitable for various imaging modalities, including super-resolution microscopy.[6][7] The choice of FDAA depends on several factors, including the bacterial species being studied (particularly the outer membrane permeability in Gram-negative bacteria), the desired emission wavelength for multicolor experiments, and the photostability required for the imaging technique.[4][7]

| Probe Name | D-Amino Acid Core | Fluorophore | Excitation (nm) | Emission (nm) | Signal-to-Noise Ratio (SNR) in E. coli | Signal-to-Noise Ratio (SNR) in B. subtilis | Key Characteristics |

| HADA | D-Alanine | Hydroxycoumarin | ~405 | ~450 | 6.3 | 2.69 | Blue emission, good for Gram-negative bacteria.[4][8] |

| NADA | D-Alanine | Nitrobenzofuran | ~460 | ~550 | 1.9 | 1.55 | Green emission, lower photostability.[4] |

| TDL | D-Lysine | TAMRA | ~545 | ~575 | 1.07 | 2.91 | Red emission, brighter but poor outer-membrane permeability in E. coli.[4] |

| BADA | D-Alanine | BODIPY-FL | ~503 | ~512 | - | - | Bright green emission. |

| RADA | D-Alanine | TAMRA | ~555 | ~580 | - | - | Orange-red emission. |

| YADA | D-Alanine | Lucifer Yellow | ~428 | ~535 | - | - | Green-yellow emission. |

| sCy5DA | D-Alanine | Sulfonated Cy5 | ~652 | ~672 | - | - | Far-red emission, suitable for super-resolution microscopy. |

Experimental Protocols

The general workflow for FDAA labeling is straightforward, involving incubation of the bacteria with the probe followed by washing to remove unincorporated dye.[4] However, specific parameters can be optimized for different bacterial species and experimental goals.

General Labeling Protocol for E. coli (Gram-Negative)

-

Culture Preparation: Grow E. coli in a suitable medium (e.g., LB or minimal medium) to the desired optical density (e.g., mid-log phase).

-

Probe Preparation: Prepare a stock solution of the FDAA (e.g., 10-100 mM in DMSO).

-

Labeling: Add the FDAA to the bacterial culture to a final concentration of 250 µM to 1 mM.[4] For short pulses to visualize active growth, incubate for as little as 30 seconds.[4] For uniform labeling, incubate for 1-2 generations.

-

Washing: Pellet the cells by centrifugation and wash 2-3 times with phosphate-buffered saline (PBS) or fresh medium to remove background fluorescence.[4]

-

Imaging: Resuspend the cells in a suitable buffer and image using fluorescence microscopy with appropriate filter sets.

General Labeling Protocol for Bacillus subtilis (Gram-Positive)

The protocol for Gram-positive bacteria like B. subtilis is similar to that for E. coli. However, due to the thicker peptidoglycan layer and lack of an outer membrane, labeling times can often be shorter and different FDAAs may exhibit better signal-to-noise ratios.

-

Culture Preparation: Grow B. subtilis in a suitable medium (e.g., LB or a defined minimal medium) to mid-log phase.

-

Probe Preparation: Prepare a stock solution of the FDAA (e.g., 10-100 mM in DMSO).

-

Labeling: Add the FDAA to the culture to a final concentration of 250 µM to 500 µM. Incubation times can range from 1-2 minutes for short pulses.[9]

-

Washing: Pellet and wash the cells as described for E. coli.

-

Imaging: Resuspend and image the labeled cells.

Pulse-Chase Labeling for Visualizing Cell Wall Dynamics

Pulse-chase experiments using two different colored FDAAs are powerful for tracking the history of cell wall synthesis.

-

First Pulse: Label the bacterial culture with the first FDAA (e.g., a red-emitting probe) for a defined period.

-

Wash: Thoroughly wash the cells to remove the first FDAA.

-

Chase: Resuspend the cells in fresh medium and allow them to grow for a specific time.

-

Second Pulse: Label the culture with a second, spectrally distinct FDAA (e.g., a green-emitting probe) for a short period.

-

Wash and Image: Wash the cells and image using microscopy, capturing both fluorescence channels. This will reveal the older cell wall labeled with the first probe and the newer cell wall labeled with the second.

Applications in Research and Drug Development

Elucidating Bacterial Growth and Division

FDAA labeling has been instrumental in visualizing the diverse modes of cell wall synthesis in bacteria. For example, it can clearly distinguish between dispersed (intercalary) growth along the lateral sidewalls and localized synthesis at the septum during cell division or at the poles in polar-growing bacteria.[4] Sequential labeling with different colored FDAAs allows for a "virtual time-lapse" microscopy, revealing the chronological history of peptidoglycan synthesis on individual cells.[4]

Probing the Mechanism of Action of Antibiotics

Since many antibiotics target the peptidoglycan biosynthesis pathway, FDAAs are powerful tools for studying their mechanisms of action. By observing changes in the pattern and intensity of FDAA labeling in the presence of an antibiotic, researchers can gain insights into how the drug affects cell wall synthesis. For example, delocalization of peptidoglycan synthesis or the formation of blebs can be readily visualized.

High-Throughput Screening in Drug Discovery

The ability to quantify FDAA incorporation provides a basis for high-throughput screening of potential antibiotic compounds. A reduction in fluorescence intensity can indicate inhibition of transpeptidase activity. Recently, rotor-fluorogenic D-amino acids (RfDAAs) have been developed that only become fluorescent upon incorporation into the peptidoglycan.[5] This eliminates the need for washing steps and enables real-time monitoring of transpeptidase activity, making it highly suitable for automated, high-throughput assays.[5]

Conclusion

Fluorescent D-amino acid labeling is a robust and versatile technique that has revolutionized our ability to study the bacterial cell wall. Its direct, covalent, and activity-based labeling provides unparalleled insights into bacterial physiology. For researchers in basic microbiology, FDAAs offer a powerful tool to dissect the intricate processes of bacterial growth and morphogenesis. For professionals in drug development, this technology provides a physiologically relevant platform for understanding antibiotic mechanisms and for the discovery of new antimicrobial agents that target the essential peptidoglycan biosynthesis pathway. The continued development of new FDAA probes with enhanced properties will undoubtedly further expand the utility of this remarkable technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

- 8. HADA | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]

- 9. microbiologyresearch.org [microbiologyresearch.org]

Visualizing Bacterial Cell Wall Synthesis: An In-Depth Technical Guide to HADA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, presents a prime target for antimicrobial agents. Composed primarily of peptidoglycan (PG), its synthesis is a complex and dynamic process crucial for bacterial survival, morphogenesis, and division. Understanding the spatiotemporal dynamics of PG synthesis is therefore paramount in the quest for novel antibiotics. 7-hydroxycoumarin-amino-D-alanine (HADA) has emerged as a powerful tool for in situ, real-time visualization of PG synthesis in live bacteria. This fluorescent D-amino acid (FDAA) is metabolically incorporated into the PG, offering a window into the sites of active cell wall construction and remodeling. This technical guide provides a comprehensive overview of HADA, its mechanism of action, detailed experimental protocols, and its applications in bacterial cell biology and drug discovery.

Core Principles of HADA Labeling

HADA is a synthetic molecule consisting of a 7-hydroxycoumarin fluorophore attached to the amino group of D-alanine. This structure allows it to be recognized and incorporated into the bacterial cell wall by the enzymes responsible for PG synthesis.

The incorporation of HADA into the PG is primarily mediated by penicillin-binding proteins (PBPs), which are DD-transpeptidases, and in some bacteria, by LD-transpeptidases. These enzymes catalyze the cross-linking of peptide side chains of adjacent glycan strands in the PG sacculus. HADA mimics the natural D-alanine residues in the peptide side chains and is thus incorporated into the growing PG network. This covalent labeling allows for the direct visualization of active PG synthesis sites using fluorescence microscopy.[1][2]

The fluorescence properties of HADA, with an excitation maximum around 405 nm and an emission maximum around 450 nm, make it compatible with standard fluorescence microscopy setups, particularly the DAPI channel.[3]

Quantitative Data for HADA Labeling

The optimal conditions for HADA labeling can vary depending on the bacterial species and the experimental goals. The following tables summarize key quantitative parameters for the use of HADA.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~405 nm | [3] |

| Emission Maximum (λem) | ~450 nm | [3] |

| Molecular Weight | 328.71 g/mol (as HCl salt) | |

| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | [3] |

| Bacterial Species | Recommended Concentration | Incubation Time | Notes | Reference |

| Escherichia coli | 250 - 500 µM | 30 seconds - 30 minutes | Short pulses (30s) label septal and sidewall synthesis. Longer incubations result in uniform labeling.[1][4] An optimized protocol with acidic washes enhances septal signal.[1] | [1][4] |

| Bacillus subtilis | 250 - 500 µM | 30 seconds - 30 minutes | Short pulses (30s) in a ΔdacA mutant show preferential septal and punctate sidewall labeling.[4] | [4] |

| Staphylococcus aureus | 250 µM | 30 minutes | Used to label nascent PG.[2] | [2] |

| Mycobacterium smegmatis | Varies | 2 minutes pulse, 45 min outgrowth | Used in pulse-chase experiments with other FDAAs to study PG segregation over time.[3] | [3] |

| Agrobacterium tumefaciens | Varies | 2 minutes | Labels polar growth.[4] | [4] |

| Caulobacter crescentus | Varies | 5 minutes | Labels septal elongation, lateral elongation, and stalk synthesis.[4] | [4] |

Experimental Protocols

General Protocol for HADA Labeling of Bacterial Cells

This protocol provides a general framework for labeling bacterial cells with HADA for fluorescence microscopy. Optimization may be required for specific bacterial species and experimental conditions.

Materials:

-

Bacterial culture in logarithmic growth phase

-

HADA stock solution (e.g., 10 mM in DMSO)

-

Appropriate growth medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase in its appropriate growth medium.

-

Dilute the culture to a suitable optical density (e.g., OD600 of 0.1-0.2) in fresh, pre-warmed medium.

-

Add HADA to the bacterial culture to the desired final concentration (typically 250-500 µM).

-

Incubate the culture under normal growth conditions for the desired labeling period (e.g., 30 seconds for a short pulse or one to two generations for uniform labeling).

-

To stop the labeling, centrifuge the cells (e.g., 5000 x g for 2 minutes) and discard the supernatant.

-

Wash the cells by resuspending the pellet in an equal volume of PBS. Repeat the centrifugation and resuspension steps two to three times to remove unincorporated HADA.

-

(Optional) Fix the cells by resuspending the pellet in a fixative solution and incubating for 15-30 minutes at room temperature.

-

Wash the fixed cells twice with PBS.

-

Resuspend the final cell pellet in a small volume of PBS.

-

Mount a small volume of the cell suspension on a microscope slide with a coverslip.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set.

Optimized Protocol for Enhanced Septal Labeling in E. coli

This protocol is adapted from an optimized method to better preserve the HADA signal at the division septum, which can be susceptible to removal by PG hydrolases.[1]

Additional Materials:

-

10x Sodium citrate buffer, pH 3.0

Procedure:

-

Follow steps 1-4 of the general protocol.

-

To stop the labeling and inhibit hydrolase activity, add 1/10th volume of 10x sodium citrate buffer (pH 3.0) directly to the culture.

-

Immediately place the culture on ice.

-

Centrifuge the cells in a pre-chilled centrifuge.

-

Wash the cell pellet once with ice-cold 1x sodium citrate buffer (pH 3.0).

-

Wash the cell pellet twice with ice-cold PBS (pH 7.4).

-

Proceed with optional fixation and imaging as described in the general protocol.

Visualizing Cellular Processes and Signaling with HADA

HADA is a versatile tool to investigate various aspects of bacterial cell biology, including the effects of genetic mutations, antibiotic treatment, and the dynamics of key cellular processes.

Investigating the Effect of Antibiotics on Peptidoglycan Synthesis

HADA can be used to visualize the impact of antibiotics that target different stages of PG synthesis. For example, treating bacteria with an inhibitor of the lipid II flippase MurJ results in a significant reduction in HADA incorporation, demonstrating the blockade of PG precursor transport across the cytoplasmic membrane.[5] Similarly, antibiotics that inhibit transpeptidases, such as β-lactams, would also lead to a decrease or altered pattern of HADA labeling.

Visualizing Cell Division Dynamics

HADA labeling can be combined with fluorescently tagged proteins to study the coordination between cell division machinery and PG synthesis. For instance, by visualizing the localization of the FtsZ ring (a key component of the division machinery) and the sites of new PG synthesis labeled by HADA, researchers can investigate the dynamic interplay between these two processes during cytokinesis.

Applications in Drug Development

The ability of HADA to provide a rapid and direct readout of PG synthesis makes it a valuable tool for high-throughput screening of potential antibiotics.

High-Throughput Screening Workflow

A typical high-throughput screen would involve exposing a bacterial culture to a library of compounds and then using HADA labeling to assess the impact on cell wall synthesis. A decrease in HADA fluorescence would indicate that a compound is inhibiting some stage of the PG synthesis pathway. This can be adapted to a multi-well plate format for automated imaging and analysis.

Conclusion

HADA has revolutionized the study of bacterial cell wall synthesis by providing a simple, robust, and versatile method for visualizing this essential process in living cells. Its application extends from fundamental studies of bacterial growth and morphogenesis to the high-throughput screening of novel antimicrobial compounds. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the power of HADA in their work. As our understanding of the complexities of bacterial cell wall biology continues to grow, tools like HADA will undoubtedly play a central role in advancing the field and addressing the urgent challenge of antibiotic resistance.

References

- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HADA | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]

- 4. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

HADA Incorporation into the Peptidoglycan Biosynthesis Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from environmental stress. Composed primarily of peptidoglycan (PG), a complex polymer of sugars and amino acids, its biosynthesis is a critical target for many antibiotics. Understanding the spatiotemporal dynamics of PG synthesis is therefore paramount for developing novel antimicrobial strategies. Fluorescent D-amino acids (FDAAs), such as 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine (HADA), have emerged as powerful tools for in situ, real-time visualization of PG synthesis in live bacteria.[1][2] This technical guide provides a comprehensive overview of HADA, its mechanism of incorporation into the PG biosynthesis pathway, detailed experimental protocols for its use, and quantitative data to aid in experimental design and interpretation.

Mechanism of HADA Incorporation

HADA is a fluorescent analog of D-alanine, a key component of the peptide stem of peptidoglycan. Its incorporation into the bacterial cell wall is not mediated by the cytoplasmic steps of PG precursor synthesis.[3][4] Instead, HADA is directly incorporated into the existing peptidoglycan sacculus in the periplasm by the action of two main classes of enzymes: D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases (LDTs).[1][3][4][5]

These enzymes recognize the D-amino acid structure of HADA and catalyze its cross-linking to the peptide stems of the PG, effectively labeling sites of active cell wall synthesis and remodeling.[3] The mode of incorporation can vary between bacterial species depending on the presence and activity of these transpeptidases. For instance, in Escherichia coli, L,D-transpeptidases are responsible for a significant portion of HADA incorporation, while in Bacillus subtilis, which lacks L,D-transpeptidases in its vegetative state, incorporation is primarily mediated by D,D-transpeptidases.[3][4] This differential incorporation can be exploited to study the specific roles of these enzymes in cell wall metabolism.

Quantitative Data for HADA

The following tables summarize key quantitative data for HADA, providing a reference for experimental setup and data analysis.

Table 1: Optical and Physicochemical Properties of HADA

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~405 nm | [6][7] |

| Emission Wavelength (λem) | ~450 nm | [6][7] |

| Molar Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | [6][7] |

| Molecular Weight | 328.71 g/mol | [7] |

| Solubility | Soluble to 100 mM in DMSO | [7] |

Table 2: Experimental Parameters and Observations for HADA Labeling

| Parameter | Value/Observation | Bacterial Species | Reference |

| Concentration | 250 µM - 1 mM | E. coli, M. smegmatis | [1] |

| 500 µM | E. coli, B. subtilis | [2] | |

| Incubation Time (Pulse) | 2 minutes | M. smegmatis | [6][7] |

| 30 seconds (for rapidly growing species) | E. coli | [8] | |

| 30 minutes (long pulse) | E. coli | [1] | |

| Signal-to-Noise Ratio (SNR) | HADA: 6.3 | E. coli | [2] |

| HADA: 2.69 | B. subtilis | [2] | |

| Effect on Growth Rate | Generally does not affect growth rates at typical concentrations. | Diverse bacteria | [6][7] |

| Incorporation Efficiency | ~10-fold lower in E. coli Δ6LDT mutant compared to wild-type. | E. coli | [4] |

| ~20-fold less efficient incorporation of L-isomer (HALA) compared to HADA. | V. cholerae | [9] |

Experimental Protocols

The following are detailed protocols for common applications of HADA in studying bacterial peptidoglycan synthesis.

Protocol 1: General Peptidoglycan Labeling with HADA

This protocol describes a standard method for labeling sites of active PG synthesis.

Materials:

-

Bacterial culture in exponential growth phase.

-

HADA stock solution (e.g., 50 mM in DMSO).

-

Growth medium (pre-warmed to the optimal growth temperature).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fixative solution (e.g., 3-4% paraformaldehyde in PBS or ice-cold 70% ethanol).

-

Microcentrifuge and tubes.

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI channel).

Procedure:

-

Dilute the overnight bacterial culture into fresh, pre-warmed growth medium to an optical density (OD) suitable for exponential growth (e.g., OD₅₇₈ of 0.1).[1]

-

Incubate the culture with shaking at the optimal growth temperature until it reaches the mid-exponential phase.

-

Add HADA to the culture to a final concentration of 250 µM to 500 µM.[1][5]

-

Incubate the culture with shaking for a desired period. For a "long pulse" to label the entire cell wall, incubate for one to three generations. For a "short pulse" to label active growth zones, incubate for a fraction of the generation time (e.g., 2-5 minutes).[6][7]

-

To stop the labeling, centrifuge the cells (e.g., 16,200 x g for 2 minutes at 4°C).[1]

-

Washing: Resuspend the cell pellet in ice-cold PBS (pH 7.4) and centrifuge again. Repeat the wash step at least twice to remove unincorporated HADA and reduce background fluorescence.[1][2] For experiments where PG hydrolase activity might remove the label, an initial wash with an acidic buffer (e.g., sodium citrate, pH 3.0) can be performed before the PBS washes.[1]

-

Fixation: Resuspend the final cell pellet in the chosen fixative solution.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cells in a small volume of PBS for microscopy.

-

Mount the cells on a microscope slide with an agarose pad and visualize using fluorescence microscopy.

Protocol 2: Pulse-Chase Experiment to Track Peptidoglycan Dynamics

This protocol allows for the visualization of new PG synthesis over time by labeling with two different colored FDAAs sequentially.

Materials:

-

In addition to the materials for Protocol 1, a second fluorescent D-amino acid with a different emission spectrum (e.g., RADA - red fluorescent).

Procedure:

-

Follow steps 1-3 of Protocol 1 to grow the bacterial culture.

-

Pulse 1 (HADA): Add HADA to the culture (e.g., 500 µM final concentration) and incubate for a short period (e.g., 2 minutes).[6][7]

-

Rapidly wash the cells twice with pre-warmed growth medium to remove the HADA. This can be done by centrifugation or filtration.

-

Chase: Resuspend the cells in fresh, pre-warmed growth medium and incubate for a desired "chase" period (e.g., 45 minutes).[6][7] This allows the cells to grow and incorporate unlabeled PG precursors.

-

Pulse 2 (Second FDAA): Add the second FDAA (e.g., RADA) to the culture and incubate for a short period (e.g., 2 minutes).

-

Follow steps 5-10 of Protocol 1 for washing, fixation, and imaging. The resulting images will show the location of the initial HADA label (oldest PG) and the second FDAA label (newest PG).

Visualizations

Peptidoglycan Biosynthesis Pathway and HADA Incorporation

Caption: Peptidoglycan biosynthesis pathway showing HADA incorporation in the periplasm.

Experimental Workflow for HADA Labeling

References

- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HADA | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 7. HADA | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of fixation methods for observation of bacterial cell morphology and surface ultrastructures by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

HADA as a Fluorescent Probe: A Technical Guide to its Core Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine (HADA) is a blue fluorescent D-amino acid (FDAA) that has emerged as a powerful tool for in situ labeling of peptidoglycan (PG) in live bacteria.[1][2] Its ability to be incorporated into the bacterial cell wall during synthesis allows for the visualization of cell growth, division, and the effects of antibiotics.[3] This technical guide provides a comprehensive overview of the basic properties of HADA, detailed experimental protocols, and a look into the underlying biochemical pathways.

Core Properties of HADA

HADA's utility as a fluorescent probe is defined by its photophysical and chemical characteristics. These properties are summarized below, providing a foundation for its application in various experimental contexts.

Quantitative Data Summary

The key quantitative parameters of HADA are presented in the following tables for easy reference and comparison.

Table 1: Photophysical Properties of HADA

| Property | Value | Reference |

| Excitation Maximum (λex) | ~405 nm | [1][4] |

| Emission Maximum (λem) | ~450 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | [1][4] |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported in reviewed literature | |

| Emission Color | Blue | [4] |

Table 2: Physicochemical Properties of HADA

| Property | Value | Reference |

| Molecular Weight | 328.71 g/mol (as HCl salt) | |

| Formula | C₁₃H₁₂N₂O₆·HCl | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥98% | |

| Storage | Store at -20°C |

Mechanism of Action: Incorporation into Peptidoglycan

HADA is incorporated into the bacterial cell wall through the activity of transpeptidases, specifically D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, L,D-transpeptidases. This process occurs in the periplasm (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria). HADA acts as a mimic of D-alanine, a key component of the pentapeptide stem of the peptidoglycan precursor, Lipid II. The transpeptidases recognize the D-amino acid structure of HADA and incorporate it into the growing peptidoglycan mesh.

The following diagram illustrates the pathway of peptidoglycan synthesis and the point of HADA incorporation.

Caption: Peptidoglycan synthesis pathway and HADA incorporation.

Experimental Protocols

The following is a detailed, optimized protocol for labeling Escherichia coli with HADA for fluorescence microscopy, adapted from established methods.[1]

Optimized Protocol for HADA Labeling of E. coli

This protocol is designed to enhance the signal from HADA at the division septum by minimizing its removal by peptidoglycan hydrolases.

Materials:

-

E. coli culture

-

Luria-Bertani (LB) broth

-

HADA stock solution (e.g., 50 mM in DMSO)

-

10x Sodium citrate buffer (pH 2.25)

-

1x Sodium citrate buffer (pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar blue channel)

Procedure:

-

Culture Growth: Grow E. coli in LB broth at 37°C with shaking to the desired optical density (e.g., OD₆₀₀ of 0.2-0.4).

-

HADA Labeling: Add HADA stock solution to the culture to a final concentration of 250 µM.

-

Incubation: Incubate the culture with HADA for the desired labeling period.

-

Short Pulse: For visualizing active growth zones, incubate for a short period (e.g., 2-5 minutes).

-

Long Pulse: For uniform cell wall labeling, incubate for a longer period (e.g., 30 minutes or one to two generations).

-

-

Stopping the Reaction: To stop HADA incorporation and cell growth, add 1/10th volume of 10x sodium citrate buffer (pH 2.25) directly to the culture.

-

Harvesting Cells: Immediately transfer the culture to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 10,000 x g for 1 minute) at 4°C.

-

Washing Steps:

-

Resuspend the cell pellet in 1 mL of ice-cold 1x sodium citrate buffer (pH 3.0) and centrifuge as in step 5.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS (pH 7.4) and centrifuge.

-

Repeat the PBS wash one more time.

-

-

Sample Preparation for Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS.

-

Mount a small volume (e.g., 1-2 µL) of the cell suspension on a microscope slide with an agarose pad (1% agarose in PBS).

-

-

Imaging: Visualize the labeled cells using a fluorescence microscope with a filter set appropriate for HADA's excitation and emission spectra (e.g., excitation ~405 nm, emission ~450 nm).

Workflow Diagram:

Caption: Experimental workflow for HADA labeling of E. coli.

Logical Relationships in Experimental Design

The choice of experimental parameters for HADA labeling is critical for obtaining meaningful results. The following diagram illustrates the logical relationships between experimental goals and the corresponding protocol choices.

Caption: Logic for choosing HADA labeling parameters.

Conclusion

HADA is a versatile and robust fluorescent probe for studying bacterial cell wall synthesis. Its favorable photophysical properties, combined with a well-understood mechanism of incorporation, make it an invaluable tool for researchers in microbiology and drug development. By following optimized protocols, researchers can effectively visualize peptidoglycan dynamics and gain deeper insights into bacterial physiology.

References

An In-depth Technical Guide to Live-Cell Imaging of Bacteria with HADA

Introduction to HADA and Fluorescent D-Amino Acids

Live-cell imaging is a powerful tool for understanding the dynamic processes of bacterial physiology, including cell growth, division, and responses to antibiotics. A significant advancement in this field is the use of fluorescent D-amino acids (FDAAs), which act as metabolic probes to label the bacterial cell wall in real-time. Among these, 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride (HADA) has emerged as a widely used blue fluorescent probe for labeling peptidoglycan (PG) in a variety of live bacteria.[1] HADA is a fluorescent derivative of the D-amino acid D-alanine and is incorporated into the PG structure by the enzymes responsible for cell wall synthesis.[2][3] This allows for the direct visualization of active PG synthesis, providing insights into bacterial growth patterns and cell wall remodeling.[3]

HADA offers several advantages for live-cell imaging. It exhibits strong peripheral and septal labeling in diverse bacterial populations without impacting their growth rates.[1] Its use in pulse-chase experiments allows for the real-time tracking of new PG incorporation during bacterial growth.[4] Furthermore, HADA is compatible with various advanced microscopy techniques, including fluorescence microscopy and super-resolution microscopy.

Mechanism of HADA Incorporation

The bacterial cell wall is a dynamic structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final step in PG synthesis, transpeptidation, is carried out by penicillin-binding proteins (PBPs) and, in some bacteria, L,D-transpeptidases (LDTs).[2][3] These enzymes are responsible for forming the peptide cross-links that give the cell wall its structural integrity.

HADA, as a D-amino acid analog, is recognized by these transpeptidases and incorporated into the terminal position of the peptide side chains of the PG.[2][3] This covalent labeling allows for the specific visualization of sites of active cell wall synthesis.[4] Short pulses of HADA labeling can reveal distinct modes of growth, such as septal and sidewall synthesis, in various bacterial species.[4]

Caption: HADA is incorporated into the peptidoglycan by transpeptidases during cell wall synthesis.

Quantitative Data on HADA Performance

The effectiveness of HADA labeling can be quantified by parameters such as its spectral properties and signal-to-noise ratio (SNR). This data is crucial for designing and optimizing live-cell imaging experiments.

| Parameter | Value | Reference |

| Excitation Wavelength (λabs) | ~405 nm | [1] |

| Emission Wavelength (λem) | ~450 nm | [1] |

| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |

| Molar Weight | 328.71 g/mol | |

| Solubility | Soluble to 100 mM in DMSO |

The signal-to-noise ratio is a critical factor for obtaining high-quality images. The SNR of HADA can vary depending on the bacterial species and experimental conditions.

| Bacterial Species | HADA SNR | Experimental Conditions | Reference |

| E. coli | 6.3 | 500 µM HADA, several generations | [5] |

| B. subtilis | 2.69 | 500 µM HADA, 20 min | [5] |

| E. coli (no wash) | 1.0 | 500 µM HADA, several generations | [5] |

| E. coli (1x wash) | 1.5 | 500 µM HADA, several generations | [5] |

| E. coli (3x wash) | 3.03 | 500 µM HADA, several generations | [5] |

Experimental Protocols

This section provides a detailed methodology for labeling bacteria with HADA for live-cell imaging. An optimized protocol is presented to enhance the signal at the division septum by minimizing the removal of incorporated HADA by PG hydrolases.[2]

Materials

-

HADA (Tocris Bioscience, Cat. No. 6647 or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Bacterial culture medium (e.g., Tryptic Soy Broth (TSB) or Luria-Bertani (LB))

-

10x and 1x Sodium citrate buffers (ice-cold)

-

1x Phosphate-buffered saline (PBS), pH 7.4 (ice-cold)

-

3% Paraformaldehyde (PFA) in PBS (ice-cold)

-

Microcentrifuge tubes

-

Microcentrifuge

-

Incubator with shaking capabilities

-

Fluorescence microscope with a DAPI filter set (or similar, with excitation around 350/50 nm and emission around 460/50 nm)[2]

Stock Solution Preparation

-

Prepare a 50 mM stock solution of HADA in DMSO.[2]

-

Store the stock solution at -20°C, protected from light.

Bacterial Staining Protocol (Optimized for E. coli)

Caption: Optimized workflow for HADA staining of bacteria.

-

Cell Preparation: Grow the bacterial strain of interest overnight in the appropriate medium. Dilute the overnight culture to an optical density at 578 nm (OD₅₇₈) of 0.1 in 500 µl of pre-warmed medium in a 1.5 ml microcentrifuge tube.[2]

-

HADA Labeling: Add 2.5 µl of the 50 mM HADA stock solution to the cell suspension to achieve a final concentration of 250 µM. Incubate with shaking for 30 minutes at 37°C.[2] For other bacteria or for visualizing different growth dynamics, the HADA concentration and incubation time may need to be adjusted. For example, short pulses of 30 seconds to 20 minutes can be used to label distinct modes of growth in various bacteria.[4]

-

Washing Steps:

-

Centrifuge the samples for 2 minutes at 16,200 × g at 4°C.[2]

-

Carefully remove the supernatant and resuspend the cells in 1.5 ml of ice-cold 1x sodium citrate buffer. Centrifuge again. The acidic pH of the citrate buffer helps to preserve the HADA label by inhibiting PG hydrolases.[2]

-

Repeat the wash step with 1.5 ml of ice-cold 1x PBS (pH 7.4).[2]

-

Perform a second wash with ice-cold 1x PBS (pH 7.4). These final washes at a neutral pH are crucial for maximizing the fluorescence of HADA.[2]

-

-

Fixation (Optional): After the final wash, resuspend the cell pellet in ice-cold 3% paraformaldehyde in PBS for fixation.

-

Imaging: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide for imaging. Use a fluorescence microscope with a filter set appropriate for HADA's excitation and emission spectra (e.g., DAPI filter set).[2]

Applications in Research and Drug Development

The ability to visualize active cell wall synthesis makes HADA a valuable tool in both basic research and drug development.

-

Studying Bacterial Growth and Morphology: HADA labeling has been instrumental in elucidating the spatiotemporal dynamics of peptidoglycan synthesis in various bacteria, including important pathogens like Mycobacterium tuberculosis.[1] It allows researchers to study processes like cell elongation, division, and polar growth.[1]

-

Antibiotic Research: Many antibiotics, such as beta-lactams, target the enzymes involved in peptidoglycan synthesis. HADA can be used to study the effects of these antibiotics on cell wall synthesis in real-time. By observing changes in HADA incorporation patterns, researchers can gain insights into the mechanism of action of novel antimicrobial compounds.

-

Screening for New Antibiotics: HADA-based assays can be developed for high-throughput screening of chemical libraries to identify new compounds that inhibit bacterial cell wall synthesis.

Conclusion

HADA is a powerful and versatile fluorescent probe for the live-cell imaging of bacterial peptidoglycan synthesis. Its ease of use, minimal toxicity, and applicability to a wide range of bacterial species have made it an indispensable tool in modern microbiology. The detailed protocols and quantitative data provided in this guide will enable researchers, scientists, and drug development professionals to effectively utilize HADA in their studies of bacterial physiology and in the quest for new antimicrobial agents.

References

- 1. HADA | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

HADA Applications in Fundamental Microbiology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ labeling of peptidoglycan (PG) in a wide array of bacterial species.[1] Among these, 3-((7-Hydroxy-2-oxo-2H-chromen-3-yl)amino)carbonyl)amino)-D-alanine (HADA) is a blue fluorescent probe that has gained significant traction in fundamental microbiology research.[2][3] Its ability to be efficiently and covalently incorporated into the bacterial cell wall at sites of active PG biosynthesis allows for real-time visualization of bacterial growth, cell division, and cell wall dynamics with minimal perturbation.[4][5] This technical guide provides a comprehensive overview of HADA's core applications, detailed experimental protocols, and its utility in antibiotic research and drug development.

Core Principles of HADA Labeling

HADA is a D-amino acid derivative where the side chain is covalently linked to a 7-hydroxycoumarin fluorophore.[6][7] This structure allows it to be recognized and incorporated into the peptidoglycan by bacterial enzymes.

Mechanism of Incorporation:

The incorporation of HADA into the peptidoglycan occurs in the periplasm and is primarily mediated by two types of transpeptidases:

-

D,D-transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes catalyze the formation of 4-3 cross-links in the peptidoglycan. HADA can act as a substrate for PBPs, leading to its incorporation into the pentapeptide chains of the cell wall.[6][8]

-

L,D-transpeptidases (LDTs): In some bacteria, LDTs create 3-3 cross-links in the peptidoglycan. HADA is also a substrate for these enzymes.[8][9]

The covalent incorporation of HADA at active sites of cell wall synthesis results in strong and specific fluorescent labeling of these regions, which typically include the septum of dividing cells and the sidewalls of elongating cells.[9]

Key Advantages of HADA

HADA offers several advantages over other fluorescent probes for studying bacterial cell walls:

-

Broad Applicability: It can be used to label a wide range of both Gram-positive and Gram-negative bacteria.[6]

-

High Signal-to-Noise Ratio: When used at appropriate concentrations and with proper washing steps, HADA provides bright fluorescence with low background.[4]

-

Minimal Toxicity: At typical working concentrations, HADA does not significantly impact bacterial growth rates or morphology.[4]

-

Small Size: The coumarin fluorophore is relatively small, allowing for efficient penetration of the outer membrane of Gram-negative bacteria.[6]

-

Compatibility with Multi-Color Imaging: HADA's blue fluorescence allows it to be used in conjunction with other FDAAs (like NADA - green, or TADA - red) for pulse-chase experiments to track the temporal and spatial dynamics of cell wall synthesis.[10]

Data Summary: HADA Properties and Labeling Conditions

The following tables summarize key quantitative data for the use of HADA in microbiological research.

Table 1: Physicochemical and Spectroscopic Properties of HADA

| Property | Value | Reference |

| Molecular Weight | 328.71 g/mol | |

| Formula | C₁₃H₁₂N₂O₆·HCl | |

| Excitation Wavelength (λex) | ~405 nm | [9] |

| Emission Wavelength (λem) | ~450 nm | [9] |

| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | [9] |

| Solubility | Soluble to 100 mM in DMSO |

Table 2: Recommended HADA Labeling Conditions for Model Organisms

| Organism | HADA Concentration | Incubation Time | Growth Medium | Reference |

| Escherichia coli | 250 µM - 500 µM | 30 sec (short pulse) - 30 min (long pulse) | LB or TSB | [4] |

| Bacillus subtilis | 250 µM - 500 µM | 30 sec (short pulse) - 20 min (long pulse) | LB | [4] |

| Staphylococcus aureus | 250 µM | 30 min | TSB | [11] |

| Agrobacterium tumefaciens | Not specified | 10 min | Not specified | [10] |

| Mycobacterium smegmatis | Not specified | 2 min (pulse) | Not specified | [9] |

Experimental Protocols

Protocol 1: General HADA Labeling of Bacteria for Fluorescence Microscopy

This protocol provides a general procedure for labeling bacteria with HADA. Optimization of HADA concentration and incubation time may be required for different bacterial species and experimental goals.

Materials:

-

Bacterial culture in exponential growth phase

-

HADA stock solution (e.g., 50 mM in DMSO)

-

Appropriate growth medium (e.g., LB, TSB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

10x Sodium citrate buffer, pH 2.25 (for optimized protocol)

-

1x Sodium citrate buffer, pH 3.0 (for optimized protocol)

-

Fixative (e.g., 3-4% paraformaldehyde in PBS)

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Culture Preparation: Grow bacteria to the desired optical density (e.g., OD₆₀₀ of 0.2-0.5) in their appropriate growth medium at the optimal temperature with shaking.

-

HADA Labeling:

-

Dilute the bacterial culture to an OD₅₇₈ of 0.1 in a final volume of 500 µl of pre-warmed growth medium in a sterile 1.5 ml microcentrifuge tube.[4]

-

Add HADA stock solution to the cell suspension to achieve the desired final concentration (e.g., 250 µM).[4]

-

Incubate with shaking at the optimal growth temperature for the desired time (e.g., 30 minutes for long-pulse labeling).[4]

-

-

Washing (Standard Protocol):

-

Pellet the cells by centrifugation (e.g., 5,000 x g for 2 minutes).

-

Remove the supernatant and resuspend the cell pellet in 1 ml of PBS.

-

Repeat the wash step two more times to remove unbound HADA.

-

-

Washing (Optimized Protocol for E. coli to preserve septal signal):

-

Fixation (Optional):

-

Resuspend the final cell pellet in fixative solution and incubate for 15-30 minutes at room temperature or on ice.

-

Wash the cells once with PBS to remove the fixative.

-

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS.

-

Place a small drop of the cell suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used for live-cell imaging.[10]

-

Visualize the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation ~405 nm, Emission ~460 nm).[10]

-

Acquire images using both phase-contrast (or DIC) and fluorescence channels.

-

Protocol 2: Pulse-Chase Labeling with Two FDAAs (e.g., HADA and RADA)

This protocol allows for the visualization of new versus old cell wall synthesis.

Materials:

-

As in Protocol 1

-

A second FDAA with a different emission spectrum (e.g., RADA - red fluorescent)

Procedure:

-

First Pulse: Label the bacterial culture with the first FDAA (e.g., HADA) for a short period (e.g., 2 minutes) as described in Protocol 1.[9]

-

Wash: Quickly wash the cells twice with pre-warmed growth medium to remove the first FDAA.

-

Chase: Resuspend the cells in fresh, pre-warmed growth medium and allow them to grow for a specific period (e.g., 45 minutes).[9]

-

Second Pulse: Add the second FDAA (e.g., RADA) and incubate for a short period (e.g., 2 minutes).[9]

-

Final Wash and Imaging: Wash the cells as described in Protocol 1 and proceed with fixation (optional) and microscopy. The two FDAAs will require different filter sets for visualization.

Visualizing HADA-Related Pathways and Workflows

HADA Incorporation into Peptidoglycan Biosynthesis

The following diagram illustrates the pathway of HADA incorporation into the bacterial cell wall.

Caption: HADA incorporation into the peptidoglycan biosynthesis pathway.

General Experimental Workflow for HADA Labeling and Imaging

This diagram outlines the typical workflow for a HADA labeling experiment.

References

- 1. A high-throughput screen for antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]

- 3. repository.yu.edu [repository.yu.edu]

- 4. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A High-Throughput Screen for Antibiotic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HADA | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 10. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

HADA Staining Protocol for Gram-Positive Bacteria: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine (HADA), a fluorescent D-amino acid, for the in-situ labeling of peptidoglycan (PG) in live Gram-positive bacteria. This technique allows for the direct visualization of nascent PG synthesis, offering valuable insights into bacterial growth, cell division, and the effects of antibacterial agents.

Introduction to HADA Staining

HADA is a blue-emitting fluorescent probe that is actively incorporated into the bacterial cell wall. As a D-amino acid analog, it is recognized and integrated into the PG structure by penicillin-binding proteins (PBPs) and L,D-transpeptidases during the cross-linking of peptide side chains.[1] This covalent incorporation provides specific and stable labeling of newly synthesized PG, enabling researchers to track cell wall dynamics in real-time with minimal perturbation to bacterial growth.[2] HADA's favorable properties, including its brightness, photostability, and efficient incorporation into the PG of a wide range of bacterial species, make it a valuable tool for studying bacterial cell biology.[3]

Principle of HADA Staining

The cell walls of Gram-positive bacteria are characterized by a thick layer of peptidoglycan.[4][5] This polymer consists of glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide bridges.[6][7] The synthesis and modification of this PG layer are essential for maintaining cell shape and integrity.[8]

HADA staining leverages the natural process of PG synthesis. When introduced to a bacterial culture, HADA is transported into the cytoplasm and incorporated into the pentapeptide precursors of the PG. These precursors are then flipped to the outer leaflet of the cytoplasmic membrane and integrated into the existing PG sacculus by transpeptidases. By replacing a terminal D-alanine residue, HADA becomes covalently linked to the PG mesh, providing a fluorescent tag at the site of active cell wall synthesis.[9]

Applications in Research and Drug Development

-

Bacterial Growth and Morphology: Visualize sites of active cell wall synthesis during different growth phases.[9]

-

Cell Division: Track the formation of the division septum.[10]

-

Mechanism of Action of Antibiotics: Observe the effects of cell wall-targeting antibiotics on PG synthesis.[11]

-

Screening for Novel Antimicrobials: Develop high-throughput assays to identify compounds that inhibit cell wall biosynthesis.

-

Biofilm Formation: Study the role of PG synthesis in the development and maintenance of biofilms.

Quantitative Data Summary

The following table summarizes key quantitative parameters for HADA staining, compiled from various studies.

| Parameter | Value | Organism(s) | Reference(s) |

| Excitation Wavelength | ~405 nm | General | |

| Emission Wavelength | ~450 nm | General | |

| Extinction Coefficient | 36,700 M⁻¹cm⁻¹ | General | |

| Working Concentration | 250 µM - 1 mM | E. coli, B. subtilis, S. aureus | [1][10][12] |

| Short Pulse Labeling | 30 seconds - 5 minutes | E. coli, S. venezuelae | [2][13] |

| Long Pulse Labeling | 30 minutes - 4 hours | E. coli, B. subtilis | [1][11] |

Experimental Protocols

Materials

-

HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine)

-

Gram-positive bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Optional: Fixative solution (e.g., 4% paraformaldehyde in PBS, or cold 70% ethanol)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set or equivalent

General Staining Protocol for Gram-Positive Bacteria

This protocol provides a general framework for HADA staining. Optimal conditions, such as HADA concentration and incubation time, may need to be determined empirically for specific bacterial species and experimental goals.

-

Bacterial Culture Preparation:

-

Inoculate the Gram-positive bacterial strain into fresh growth medium.

-

Incubate the culture at the optimal temperature and shaking speed until it reaches the desired growth phase (typically early to mid-logarithmic phase).

-

-

HADA Labeling (Pulse Labeling):

-

Add HADA to the bacterial culture to a final concentration of 250 µM.

-

Incubate the culture under normal growth conditions for a specific duration.

-

-

Washing and Fixation:

-

Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Discard the supernatant and resuspend the cell pellet in 1 mL of fresh, pre-warmed growth medium or PBS.

-

Repeat the washing step two more times to remove unbound HADA.

-

(Optional) After the final wash, resuspend the cells in a fixative solution and incubate for 15-30 minutes at room temperature. Then, wash the cells with PBS to remove the fixative. Fixation with cold 70% ethanol can also be used.[2][13]

-

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS.

-

Place a drop of the cell suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used for live-cell imaging.

-

Visualize the stained bacteria using a fluorescence microscope equipped with a filter set appropriate for HADA's excitation and emission spectra (e.g., DAPI filter set).

-

Optimized Protocol for Preserving Septal Staining

For some bacteria, the HADA signal at the division septum can be diminished by PG hydrolase activity. The following optimized washing procedure can help to preserve this signal.[1]

-

Follow steps 1 and 2 of the General Staining Protocol.

-

To stop cell growth and label incorporation, add 1/10th volume of 10x sodium citrate buffer (pH 2.25) to the cell culture.

-

Pellet the cells by centrifugation at 4°C.

-

Wash the cells once with 1x sodium citrate buffer (pH 3.0).

-

Wash the cells twice with PBS (pH 7.4).

-

Proceed with fixation (optional) and microscopy as described in the general protocol.

Visualizations

HADA Incorporation into Peptidoglycan

References

- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asm.org [asm.org]

- 5. brainly.com [brainly.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

HADA Labeling of E. coli: A Detailed Guide for Visualizing Peptidoglycan Synthesis

Application Note and Protocol

Introduction